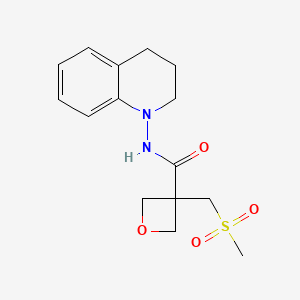![molecular formula C19H29N3O2 B7438901 [3-(Cyclobutylmethylamino)pyridin-2-yl]-(4-methoxy-4-methylazepan-1-yl)methanone](/img/structure/B7438901.png)
[3-(Cyclobutylmethylamino)pyridin-2-yl]-(4-methoxy-4-methylazepan-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Cyclobutylmethylamino)pyridin-2-yl]-(4-methoxy-4-methylazepan-1-yl)methanone, also known as CMPD101, is a small molecule inhibitor that has been studied for its potential use in treating various diseases.
Mécanisme D'action
[3-(Cyclobutylmethylamino)pyridin-2-yl]-(4-methoxy-4-methylazepan-1-yl)methanone works by inhibiting specific enzymes or receptors involved in various biological processes. For example, in cancer research, this compound inhibits the activity of the enzyme Aurora kinase A, which is involved in cell division and is overexpressed in many types of cancer cells. In inflammation research, this compound inhibits the activity of the enzyme IKKβ, which is involved in the inflammatory response. In neurological disorder research, this compound targets specific receptors in the brain, such as the α7 nicotinic acetylcholine receptor, which is involved in cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific enzyme or receptor that it targets. In cancer research, this compound inhibits cell division and induces apoptosis (programmed cell death) in cancer cells. In inflammation research, this compound reduces the production of inflammatory cytokines and chemokines. In neurological disorder research, this compound improves cognitive function and reduces neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [3-(Cyclobutylmethylamino)pyridin-2-yl]-(4-methoxy-4-methylazepan-1-yl)methanone in lab experiments is its specificity for certain enzymes or receptors, which allows researchers to target specific biological processes. However, one limitation of using this compound is its potential toxicity, as it can also inhibit the activity of enzymes or receptors that are important for normal cellular function.
Orientations Futures
There are several potential future directions for research on [3-(Cyclobutylmethylamino)pyridin-2-yl]-(4-methoxy-4-methylazepan-1-yl)methanone. One direction is to further investigate its potential use in treating cancer, inflammation, and neurological disorders. Another direction is to develop more specific and less toxic inhibitors that target the same enzymes or receptors as this compound. Additionally, researchers could investigate the potential use of this compound in combination with other drugs or therapies to enhance its efficacy. Finally, researchers could investigate the potential use of this compound in other biological processes, such as metabolism or immune function.
Méthodes De Synthèse
[3-(Cyclobutylmethylamino)pyridin-2-yl]-(4-methoxy-4-methylazepan-1-yl)methanone can be synthesized using a multi-step process that involves the reaction of several different chemicals. The first step involves the reaction of 2-bromo-3-nitropyridine with cyclobutylmethylamine to form 3-(cyclobutylmethylamino)pyridine. The second step involves the reaction of this compound with 1-(4-methoxy-4-methylazepan-1-yl)propan-2-one to form this compound.
Applications De Recherche Scientifique
[3-(Cyclobutylmethylamino)pyridin-2-yl]-(4-methoxy-4-methylazepan-1-yl)methanone has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell proliferation. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the activity of specific enzymes involved in the inflammatory response. In neurological disorder research, this compound has been shown to improve cognitive function by targeting specific receptors in the brain.
Propriétés
IUPAC Name |
[3-(cyclobutylmethylamino)pyridin-2-yl]-(4-methoxy-4-methylazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-19(24-2)9-5-12-22(13-10-19)18(23)17-16(8-4-11-20-17)21-14-15-6-3-7-15/h4,8,11,15,21H,3,5-7,9-10,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAKGSVEKPICRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(CC1)C(=O)C2=C(C=CC=N2)NCC3CCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2R)-2-methylsulfonyl-1-[[(2,2,5,5-tetramethyloxolan-3-yl)amino]methyl]cyclopropane-1-carbonitrile](/img/structure/B7438829.png)
![N,2-dimethyl-N-[2-(N-methylanilino)ethyl]-5-oxo-1H-pyrazole-3-carboxamide](/img/structure/B7438834.png)
![N-[1-[1-[2,2-difluoro-2-(4-fluorophenyl)ethyl]piperidin-4-yl]ethyl]acetamide](/img/structure/B7438839.png)

![1-hydroxy-N-[2-methyl-5-(oxan-3-yl)pyrazol-3-yl]cyclopropane-1-carboxamide](/img/structure/B7438845.png)
![[1,1-Dioxo-2-(spiro[3.3]heptan-2-ylmethyl)-1,2-thiazolidin-3-yl]methanol](/img/structure/B7438850.png)
![[4-(3-Hydroxyazetidin-1-yl)piperidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B7438853.png)
![1-[2-(2-Methylphenoxy)propyl]-3-(1-oxidopyridin-1-ium-3-yl)urea](/img/structure/B7438864.png)
![N-[3-(methylsulfanylmethyl)phenyl]-1-azaspiro[4.4]non-3-ene-1-carboxamide](/img/structure/B7438865.png)
![N-[4-[methoxy(methyl)carbamoyl]phenyl]-5-methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxamide](/img/structure/B7438868.png)
![(1S,4R)-N,7,7-trimethyl-2-oxo-N-(1H-pyrrol-2-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B7438882.png)
![(2-Methoxymorpholin-4-yl)-[3-[(4-methyl-1,3-thiazol-2-yl)methylamino]phenyl]methanone](/img/structure/B7438890.png)
![N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-2-methyl-1,2,3,5,6,7,8,8a-octahydroindolizine-6-carboxamide](/img/structure/B7438891.png)
